molecular formula C20H22N4O2 B2561799 N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide CAS No. 946322-76-5

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide

Cat. No.: B2561799
CAS No.: 946322-76-5
M. Wt: 350.422
InChI Key: TYPFVEMPTSHQNV-UHFFFAOYSA-N
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Description

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the imidazo[1,2-b]pyridazine core in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Methoxylation: Introduction of the methoxy group at the 6-position of the imidazo[1,2-b]pyridazine ring using methanol and a suitable catalyst.

    Aromatic substitution: Coupling of the imidazo[1,2-b]pyridazine derivative with a phenyl ring through a palladium-catalyzed cross-coupling reaction.

    Amidation: Formation of the cyclohexanecarboxamide moiety by reacting the substituted phenyl derivative with cyclohexanecarboxylic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput screening for catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The imidazo[1,2-b]pyridazine ring can be reduced to form dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Dihydro or tetrahydro imidazo[1,2-b]pyridazine derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: Used as a probe to study biological pathways and molecular interactions involving the imidazo[1,2-b]pyridazine core.

    Chemical Biology: Employed in the design and synthesis of bioactive molecules for target identification and validation.

    Industrial Applications: Utilized in the development of new materials and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-b]pyridazine core can bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide
  • N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide

Uniqueness

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety, which imparts distinct physicochemical properties and biological activities compared to its analogs. The combination of the imidazo[1,2-b]pyridazine core with the cyclohexanecarboxamide group enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-26-19-11-10-18-22-17(13-24(18)23-19)15-8-5-9-16(12-15)21-20(25)14-6-3-2-4-7-14/h5,8-14H,2-4,6-7H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPFVEMPTSHQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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